molecular formula C5H10N2O4S B15094545 1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid

1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15094545
M. Wt: 194.21 g/mol
InChI Key: UQCTZBOHQSJXNT-UHFFFAOYSA-N
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Description

1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1054003-08-5) is a pyrrolidine derivative featuring a sulfonamide (-SO₂NH₂) group at the 1-position and a carboxylic acid (-COOH) group at the 2-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to proline and other bioactive pyrrolidine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O4S

Molecular Weight

194.21 g/mol

IUPAC Name

1-sulfamoylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O4S/c6-12(10,11)7-3-1-2-4(7)5(8)9/h4H,1-3H2,(H,8,9)(H2,6,10,11)

InChI Key

UQCTZBOHQSJXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-sulfamoylpyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Sulfamoyl Chloride} \rightarrow \text{1-sulfamoylpyrrolidine-2-carboxylic acid} ]

Industrial Production Methods

Industrial production of 1-sulfamoylpyrrolidine-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-sulfamoylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-sulfamoylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-sulfamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(aminosulfonyl)pyrrolidine-2-carboxylic acid with structurally related pyrrolidine derivatives in terms of substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent at 1-Position CAS Number Key Properties/Applications Reference
This compound -SO₂NH₂ (sulfonamide) 1054003-08-5 High polarity; potential enzyme inhibition
1-Acetylpyrrolidine-2-carboxylic acid -COCH₃ (acetyl) 1074-79-9 Moderate solubility; used in peptide mimetics
(2R)-1-Formylpyrrolidine-2-carboxylic acid -CHO (formyl) 899900-53-9 Chiral intermediate; metal-organic framework synthesis
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid Cyclopentanecarbonyl (-COC₅H₉) 1417985-23-9 Lipophilic; HDAC6 inhibitor candidate
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid Benzodioxine sulfonyl 1008191-83-0 Enhanced steric bulk; unexplored bioactivity

Key Comparative Analysis

Substituent Effects on Polarity and Solubility The sulfonamide group in the target compound confers higher polarity compared to acetyl or formyl derivatives, likely increasing aqueous solubility. For reference, unsubstituted pyrrolidine-2-carboxylic acid has a solubility of 441 g/L (implied from solubility databases) . 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid (cyclopentane substituent) is more lipophilic, favoring membrane permeability but reducing solubility .

Biological Activity Sulfonamide derivatives are known for enzyme inhibition (e.g., carbonic anhydrase, HDACs) due to their ability to coordinate metal ions or form hydrogen bonds. The target compound’s bioactivity remains uncharacterized in the evidence, but structurally similar compounds like 1-cyclopentanecarbonylpyrrolidine-2-carboxylic acid exhibit HDAC6 inhibition . 1-Acetylpyrrolidine-2-carboxylic acid is a proline analog used in peptide synthesis, suggesting the target compound could serve as a sulfonamide-containing peptide backbone modifier .

Synthetic Accessibility The synthesis of this compound likely involves sulfamoylation of pyrrolidine-2-carboxylic acid precursors. In contrast, acetyl or formyl derivatives are prepared via acylation reactions using reagents like acetic anhydride or formic acid . Impurity profiles (e.g., brominated byproducts in related compounds) highlight the need for rigorous purification, as seen in captopril disulfide synthesis .

Stability and Handling

  • Sulfonamides are generally stable under ambient conditions but may hydrolyze under strongly acidic or basic conditions. In contrast, 1-acetylpyrrolidine-2-carboxylic acid requires storage at 2–8°C to prevent decomposition .

Biological Activity

1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid, a compound derived from the pyrrolidine core, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent findings.

Synthesis of this compound

The synthesis of this compound typically involves the modification of pyrrolidine derivatives through various chemical reactions. The compound can be synthesized via methods such as oxidative decarboxylation and nucleophilic substitution, which allow for the introduction of the aminosulfonyl group at specific positions on the pyrrolidine ring.

Biological Activity

Antimicrobial Activity
Research has highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Studies demonstrate that these compounds exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant pathogens. For instance, derivatives bearing the pyrrolidine structure have shown efficacy against Staphylococcus aureus and Escherichia coli, indicating their potential use in treating bacterial infections .

Anticancer Properties
The anticancer activity of this compound has been investigated using various cancer cell lines. In vitro studies reveal that this compound can induce cytotoxic effects on human lung adenocarcinoma cells (A549), with mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications to the substituents on the pyrrolidine ring can enhance its anticancer potency .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. It is believed to inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Table: Summary of Biological Activities

Activity Effect Tested Strains/Cell Lines Reference
AntimicrobialSignificant antibacterial activityStaphylococcus aureus, E. coli
AnticancerCytotoxic effects on A549 lung cancer cellsA549 (human lung adenocarcinoma)
Anti-inflammatoryInhibition of inflammatory pathwaysVarious in vitro models

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers treated A549 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may serve as a lead for developing new anticancer agents targeting lung cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Aminosulfonyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine-2-carboxylic acid derivatives using sulfonating agents like sulfamoyl chloride. Reaction optimization requires careful control of temperature (typically 0–25°C) and pH (neutral to slightly basic) to avoid side reactions such as over-sulfonation or hydrolysis. For example, protecting the carboxylic acid group with tert-butoxycarbonyl (Boc) prior to sulfonylation improves regioselectivity, as seen in analogous pyrrolidine syntheses . Solvent choice (e.g., dichloromethane or THF) also impacts reaction efficiency. Purification via recrystallization or chromatography is critical, with yields ranging from 40–70% depending on substrate protection .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid in water .
  • Spectroscopy :
  • NMR : Confirm the presence of the sulfamoyl group (-SO2_2NH2_2) via 1^1H NMR (δ 4.5–5.0 ppm for NH2_2) and 13^{13}C NMR (δ 45–50 ppm for sulfonamide carbons).
  • IR : Look for characteristic peaks at ~3300 cm1^{-1} (N-H stretch) and ~1150–1350 cm1^{-1} (S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]^- peaks matching the molecular formula (C5_5H10_{10}N2_2O4_4S, MW = 194.2 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in enzyme inhibition or receptor binding assays often arise from:

  • Stereochemical variations : Ensure enantiomeric purity using chiral HPLC or X-ray crystallography. For example, (R)- and (S)-isomers of analogous pyrrolidine derivatives show divergent binding affinities .
  • Solubility artifacts : Test compounds in buffered solutions (pH 7.4) with co-solvents (e.g., DMSO ≤1%) to avoid aggregation. Dynamic light scattering (DLS) can detect particulate formation .
  • Metabolite interference : Use LC-MS/MS to monitor in vitro stability and identify degradation products that may confound bioactivity results .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Docking Studies : Utilize software like AutoDock Vina or Schrödinger Suite to predict binding modes to target enzymes (e.g., carbonic anhydrase or metalloproteases). Focus on interactions between the sulfamoyl group and catalytic zinc ions .
  • MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational stability of the inhibitor-enzyme complex over 50–100 ns trajectories. Key metrics include root-mean-square deviation (RMSD) and binding free energy calculations (MM/PBSA) .
  • SAR Analysis : Correlate substituent effects (e.g., pyrrolidine ring substitution) with inhibitory potency using QSAR models. For example, bulky groups at the 3-position may sterically hinder binding .

Q. What experimental approaches mitigate instability of this compound under physiological conditions?

  • Methodological Answer :

  • pH Optimization : The compound is prone to hydrolysis in acidic environments. Use phosphate-buffered saline (pH 7.4) for in vitro studies and consider prodrug strategies (e.g., esterification of the carboxylic acid) for in vivo applications .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (trehalose or mannitol) to prevent sulfonamide degradation .
  • Metal Chelation : Add EDTA (0.1–1 mM) to sequester trace metal ions that catalyze oxidation reactions .

Key Challenges and Solutions

  • Challenge : Low oral bioavailability due to high polarity.
    Solution : Design lipophilic prodrugs (e.g., methyl esters) or employ nanoparticle encapsulation .
  • Challenge : Off-target interactions with serum proteins.
    Solution : Pre-incubate compounds with fetal bovine serum (FBS) in binding assays to quantify unbound fractions .

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